molecular formula C8H11Br2N B13421057 o-(2-Bromoethyl)aniline hydrobromide

o-(2-Bromoethyl)aniline hydrobromide

Cat. No.: B13421057
M. Wt: 280.99 g/mol
InChI Key: RXMCTOXVSYNUPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Bromoethyl)aniline hydrobromide typically involves the reaction of o-(2-Bromoethyl)aniline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:

C8H9BrN+HBrC8H11Br2N\text{C}_8\text{H}_9\text{BrN} + \text{HBr} \rightarrow \text{C}_8\text{H}_{11}\text{Br}_2\text{N} C8​H9​BrN+HBr→C8​H11​Br2​N

This reaction is usually performed in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: o-(2-Bromoethyl)aniline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted aniline derivatives.

    Oxidation Products: Corresponding oxides or quinones.

    Reduction Products: Amines and related compounds

Scientific Research Applications

Chemistry: o-(2-Bromoethyl)aniline hydrobromide is used as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and other complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential antitumor agents and antihepatitis drugs. Its derivatives have shown promise in various biological assays .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of o-(2-Bromoethyl)aniline hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)benzenamine
  • 2-Bromoaniline
  • N-(2-Bromoethyl)aniline

Comparison: o-(2-Bromoethyl)aniline hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and reactivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of stability and ease of handling in synthetic applications .

Properties

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

2-(2-bromoethyl)aniline;hydrobromide

InChI

InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H

InChI Key

RXMCTOXVSYNUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCBr)N.Br

Origin of Product

United States

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